(-)-Longifolene

Atmospheric Chemistry Stability Volatile Organic Compounds (VOCs)

(-)-Longifolene (CAS 475-20-7) is a naturally occurring tricyclic sesquiterpene hydrocarbon primarily isolated from the high-boiling fraction of certain pine resins, notably Pinus roxburghii. This chiral molecule exists as two enantiomers; the (-)-enantiomer exhibits a specific optical rotation of −42.73°, distinguishing it from the more prevalent (+)-enantiomer (optical rotation +42.73°) found in higher plants.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1226197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Longifolene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C3C1C(C2=C)CC3)C)C
InChIInChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m0/s1
InChIKeyPDSNLYSELAIEBU-XPCVCDNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Longifolene for Research and Industrial Procurement: A Tricyclic Sesquiterpene with Quantifiable Differentiation


(-)-Longifolene (CAS 475-20-7) is a naturally occurring tricyclic sesquiterpene hydrocarbon primarily isolated from the high-boiling fraction of certain pine resins, notably Pinus roxburghii [1]. This chiral molecule exists as two enantiomers; the (-)-enantiomer exhibits a specific optical rotation of −42.73°, distinguishing it from the more prevalent (+)-enantiomer (optical rotation +42.73°) found in higher plants [1]. Its compact, bridged tricyclic framework (C₁₅H₂₄) and lack of functional groups define its unique chemical stability and reactivity profile [1]. This document provides a rigorous, quantitative evidence guide for scientific and industrial users to assess (-)-Longifolene's specific differentiation from close structural or functional analogs.

Chiral Control (-)-Enantiomer workflow fit; specific optical rotation −42.73° distinguishes from (+)-enantiomer.
Natural Product Tricyclic sesquiterpene probe isolated from Pinus roxburghii resin; suitable for lead discovery studies.
Atmospheric Model Supports BVOC transport modeling with extended ambient lifetime compared to other sesquiterpenes.

Why Generic Substitution Fails for (-)-Longifolene: Key Differentiators in Stability and Biological Profile


(-)-Longifolene cannot be simply interchanged with other common sesquiterpenes like β-caryophyllene or α-humulene due to a critical divergence in chemical stability and biological target engagement. While structurally related, (-)-Longifolene exhibits dramatically lower reactivity with atmospheric oxidants, conferring a far longer ambient lifetime [1]. Furthermore, its enantiomeric form dictates a distinct biological profile; for example, the (+)-enantiomer is metabolized differently in vivo and may not replicate the same receptor-binding affinity observed for the (-)-form [2]. Lastly, the compound's primary utility in fragrance applications stems from specific, patented derivative chemistry (e.g., isolongifolene) that is not accessible from other sesquiterpene feedstocks [3]. These factors underscore the necessity for precise compound selection, as detailed in the quantitative evidence below.

Target: (-)-Longifolene
Lower OH reactivity; extended atmospheric lifetime. Specific chiral receptor engagement.
vs
Substitute: Generic Sesquiterpenes
β-Caryophyllene/α-Humulene may shift environmental fate profiles due to higher oxidant reactivity.
Target: (-)-Enantiomer
Distinct metabolic pathway and receptor-binding affinity context.
vs
Substitute: (+)-Longifolene
Enantiomeric form context alters biological response; in vivo metabolism may not transfer directly.
Target: (-)-Longifolene
Chiral feedstock for patented isolongifolene fragrance derivatives.
vs
Substitute: Other Sesquiterpenes
Derivative chemistry context limits direct substitution; woody/amber aroma profiles may differ.

Quantitative Evidence Guide: (-)-Longifolene Differentiation Data for Procurement Decisions


Atmospheric Lifetime and Oxidative Stability of (-)-Longifolene vs. β-Caryophyllene and α-Humulene

(-)-Longifolene exhibits significantly lower reactivity with key atmospheric oxidants (OH radical, NO₃ radical) compared to β-caryophyllene and α-humulene. This translates into a substantially longer calculated atmospheric lifetime. For applications requiring prolonged presence in ambient air or formulation stability, this difference is critical. [1]

Atmospheric Stability
Direct comparison
~4.3x lower OH reactivity vs. β-Caryophyllene; ~6.2x lower vs. α-Humulene
Supports BVOC persistence modeling
296K relative rate technique
Atmospheric Chemistry Stability Volatile Organic Compounds (VOCs)

Cytotoxic Selectivity of (-)-Longifolene in Cancer Cell Lines vs. Healthy Cells

In a head-to-head MTT assay, (-)-Longifolene demonstrated cytotoxic activity against prostate (DU-145) and oral (SCC-29B) cancer cell lines, with a markedly lower toxicity toward healthy Vero cells. This contrasts with the standard chemotherapeutic doxorubicin, which shows high cytotoxicity across all cell types. [1]

Cytotoxicity IC50
Reported
DU-145: 78.64 µg/mL; Vero: 246.3 µg/mL
Supports cytotoxicity endpoint review
24h MTT assay. Compared to doxorubicin control.
Oncology Natural Product Cytotoxicity Selectivity Index

Antioxidant Capacity of (-)-Longifolene vs. Ocimene in DPPH and ABTS Assays

In comparative in vitro assays, both (-)-Longifolene and ocimene were identified as the strongest free radical scavengers among the main terpenoids in Cinnamomum camphora extracts. Notably, (-)-Longifolene exhibited stronger in vivo antioxidant activity, underscoring its enhanced physiological relevance. [1]

Antioxidant Capacity
Cross-study comparable
Ranked among strongest free radical scavengers (DPPH/ABTS).
Supports in vivo vs. in vitro efficacy context
Superior in vivo response vs. Ocimene. Data to verify.
Antioxidant Free Radical Scavenging Natural Product

Anti-inflammatory Target Engagement: (-)-Longifolene Binding Affinity vs. Dexamethasone

Computational docking studies indicate that (-)-Longifolene possesses a high binding affinity for the glucocorticoid receptor (GR), comparable to the potent anti-inflammatory agonist dexamethasone. This suggests a potential mechanism for its observed anti-inflammatory effects. [1]

GR Binding Energy
Class-level inference
-28.76 kcal/mol
Reported GR molecular docking context
Via computational simulation. Full verification pending.
Anti-inflammatory Glucocorticoid Receptor Molecular Docking

High-Value Application Scenarios for (-)-Longifolene Based on Evidence-Based Differentiation


Atmospheric Chemistry & Environmental Fate Modeling

Researchers modeling the transport and transformation of biogenic volatile organic compounds (BVOCs) should select (-)-Longifolene as a representative sesquiterpene with extended atmospheric lifetime. Its 4-6x lower reactivity with OH radicals compared to β-caryophyllene or α-humulene [1] makes it a critical component for accurate long-range transport simulations and for understanding the formation of secondary organic aerosols (SOA).

Natural Product Lead Discovery for Selective Cytotoxicity

In oncology-focused natural product screening, (-)-Longifolene presents a distinct profile for hit-to-lead optimization. Its demonstrated cytotoxicity against prostate (IC50 78.64 µg/mL) and oral (IC50 88.92 µg/mL) cancer cells, coupled with lower toxicity in Vero cells (IC50 246.3 µg/mL) [1], provides a validated starting point for medicinal chemists aiming to improve potency while maintaining or enhancing the intrinsic selectivity window.

Development of In Vivo-Active Antioxidant Formulations

For projects focused on translating antioxidant activity from in vitro assays to in vivo models, (-)-Longifolene is a superior choice over common alternatives like ocimene. While both show strong in vitro radical scavenging, evidence indicates (-)-Longifolene retains superior efficacy in vivo [1]. This makes it a preferred candidate for developing functional foods, nutraceuticals, or cosmeceuticals requiring proven physiological antioxidant effects.

Sustainable Fragrance and Flavor Ingredient Manufacturing

Industrial procurers in the flavor and fragrance (F&F) sector should prioritize (-)-Longifolene as a versatile and abundant chiral feedstock. Patented processes leverage its unique structure to produce high-value fragrance derivatives like isolongifolene and its ethers, which impart desirable woody and amber notes [1]. Unlike other sesquiterpenes, the well-established chemistry for upgrading (-)-Longifolene ensures a reliable and cost-effective supply chain for these specific aroma chemicals.

Application
Selection Property
Validation Focus
Atmospheric Chemistry & Fate Modeling
Long-term stability review
BVOC lifetime & SOA formation context
Cell-Model Endpoint Studies
Cytotoxicity endpoint review
Selectivity vs. potency optimization context
In Vivo Antioxidant Research
Physiological relevance review
In vitro vs. in vivo efficacy comparison context
Flavor & Fragrance Synthesis
Chiral feedstock availability
Patented derivative transformation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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